molecular formula C11H13FO5S B2778815 Tert-butyl 2-fluorosulfonyloxybenzoate CAS No. 2411221-11-7

Tert-butyl 2-fluorosulfonyloxybenzoate

Cat. No.: B2778815
CAS No.: 2411221-11-7
M. Wt: 276.28
InChI Key: SOYDQJYNMWSYIX-UHFFFAOYSA-N
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Description

Tert-butyl 2-fluorosulfonyloxybenzoate is a specialized organic compound featuring a benzoate ester backbone substituted with a fluorosulfonyloxy group at the ortho position and a tert-butyl ester group at the carboxylate position. The fluorosulfonyloxy (-OSO₂F) moiety is a highly reactive functional group, often employed in organic synthesis as a leaving group or electrophilic agent due to its strong electron-withdrawing nature. The tert-butyl ester group enhances steric protection, improving stability during synthetic processes. This compound is primarily utilized in pharmaceutical and agrochemical research for constructing complex molecules, particularly in nucleophilic aromatic substitution reactions or as a precursor for sulfonate derivatives.

Properties

IUPAC Name

tert-butyl 2-fluorosulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO5S/c1-11(2,3)16-10(13)8-6-4-5-7-9(8)17-18(12,14)15/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYDQJYNMWSYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-fluorosulfonyloxybenzoate typically involves the reaction of 2-hydroxybenzoic acid with tert-butyl alcohol and fluorosulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Esterification: 2-hydroxybenzoic acid reacts with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid to form tert-butyl 2-hydroxybenzoate.

    Fluorosulfonylation: The resulting ester is then treated with fluorosulfonyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-fluorosulfonyloxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonyloxy group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted benzoates.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-fluorosulfonyloxybenzoic acid and tert-butyl alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in solvents like dichloromethane or acetonitrile.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Substituted benzoates.

    Hydrolysis: 2-fluorosulfonyloxybenzoic acid and tert-butyl alcohol.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Tert-butyl 2-fluorosulfonyloxybenzoate has found applications in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-fluorosulfonyloxybenzoate involves its interaction with specific molecular targets, leading to various chemical transformations. The fluorosulfonyloxy group is highly reactive and can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-butyl 2-fluorosulfonyloxybenzoate with structurally related compounds, emphasizing key differences in substituents, reactivity, and applications:

Compound Name Molecular Formula Substituents Key Properties/Applications
This compound C₁₁H₁₃FO₅S -OSO₂F (ortho), -OCOC(CH₃)₃ High reactivity in nucleophilic substitutions; used in sulfonation and drug intermediate synthesis.
Tert-butyl 4-bromo-2-fluorobenzoate C₁₁H₁₂BrFO₂ -Br (para), -F (ortho) Bromine enables cross-coupling reactions (e.g., Suzuki); fluorine enhances electron deficiency.
Methyl 2-amino-5-bromo-4-methoxybenzoate C₉H₁₀BrNO₃ -NH₂, -Br, -OCH₃ Amino and bromo groups facilitate heterocycle synthesis (e.g., quinazolines).
tert-Butyl alcohol C₄H₁₀O -OH (tertiary alcohol) Solvent, gasoline additive; flammable (flash point 11°C), moderate toxicity (OSHA TWA 100 ppm).

Reactivity and Stability

  • Fluorosulfonyloxy vs. Bromo/Fluoro Substituents :

    • The fluorosulfonyloxy group in this compound is significantly more reactive than bromo or fluoro groups in analogs due to its ability to act as a superior leaving group. This makes it valuable in reactions requiring rapid displacement, such as in the synthesis of sulfonamides or sulfonic acids.
    • In contrast, bromo-substituted analogs (e.g., tert-butyl 4-bromo-2-fluorobenzoate) are more suited for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), where bromine serves as a stable leaving group .
  • Thermal and Chemical Stability :

    • Tert-butyl esters generally exhibit higher thermal stability compared to methyl or ethyl esters due to steric hindrance from the bulky tert-butyl group. However, the fluorosulfonyloxy group may reduce overall stability under acidic or nucleophilic conditions, necessitating careful handling .

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